molecular formula C18H16Cl3N3O4S B14473605 1-(2-(((4-Chlorophenyl)thio)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate CAS No. 71821-17-5

1-(2-(((4-Chlorophenyl)thio)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate

Cat. No.: B14473605
CAS No.: 71821-17-5
M. Wt: 476.8 g/mol
InChI Key: KDODDTQSTFEEDC-UHFFFAOYSA-N
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Description

1-(2-(((4-Chlorophenyl)thio)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(((4-Chlorophenyl)thio)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and dichlorophenyl groups through nucleophilic substitution reactions. The final step often involves the nitration of the compound to form the nitrate derivative.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(((4-Chlorophenyl)thio)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(((4-Chlorophenyl)thio)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Chlorophenyl)ethyl)-1H-imidazole: A simpler derivative with similar biological activities.

    2-(2,4-Dichlorophenyl)-1H-imidazole: Another related compound with potential therapeutic applications.

Uniqueness

1-(2-(((4-Chlorophenyl)thio)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

71821-17-5

Molecular Formula

C18H16Cl3N3O4S

Molecular Weight

476.8 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)sulfanylmethoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

InChI

InChI=1S/C18H15Cl3N2OS.HNO3/c19-13-1-4-15(5-2-13)25-12-24-18(10-23-8-7-22-11-23)16-6-3-14(20)9-17(16)21;2-1(3)4/h1-9,11,18H,10,12H2;(H,2,3,4)

InChI Key

KDODDTQSTFEEDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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